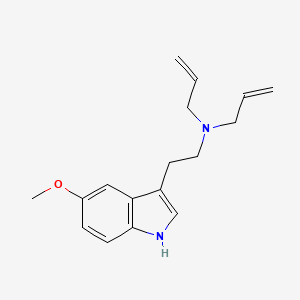
Mono(4-oxopentyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(4-oxopentyl)phthalate is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25. It is a derivative of phthalic acid, where one of the ester groups is substituted with a 4-oxopentyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4-oxopentyl)phthalate typically involves the esterification of phthalic anhydride with 4-oxopentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Mono(4-oxopentyl)phthalate can undergo various chemical reactions, including:
Oxidation: The 4-oxopentyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the 4-oxopentyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Mono(4-oxopentyl)phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It serves as a plasticizer in the production of flexible plastics and as a stabilizer in various polymer formulations.
Mechanism of Action
Mono(4-oxopentyl)phthalate can be compared with other phthalate derivatives, such as:
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness: this compound is unique due to the presence of the 4-oxopentyl group, which imparts distinct chemical and physical properties. This substitution allows for specific interactions with biological molecules, making it valuable in biochemical research.
Comparison with Similar Compounds
- Diethyl phthalate: Used as a plasticizer and in personal care products.
- Dibutyl phthalate: Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate: Widely used as a plasticizer in the production of flexible PVC.
Properties
CAS No. |
1334311-47-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 |
IUPAC Name |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
InChI Key |
PONNZCAISKYXCO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
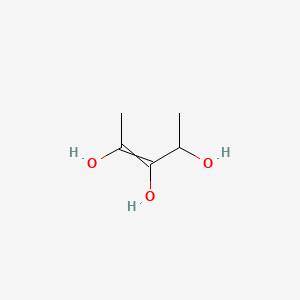

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
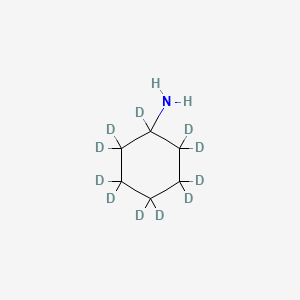
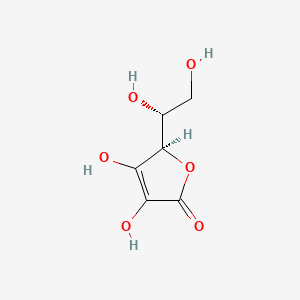
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
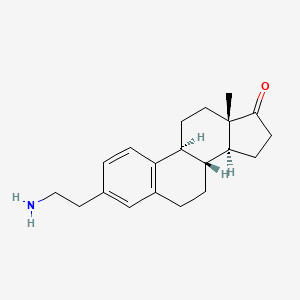
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
